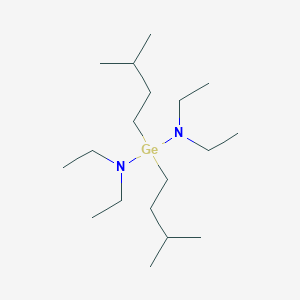
N,N,N',N'-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine: is a chemical compound that belongs to the class of organogermanium compounds. These compounds are characterized by the presence of germanium atoms bonded to organic groups. The unique structure of N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine makes it an interesting subject for various scientific studies and industrial applications.
Vorbereitungsmethoden
The synthesis of N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine typically involves the reaction of germanium tetrachloride with appropriate amines under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general synthetic route can be summarized as follows:
Reaction of Germanium Tetrachloride with Amines: Germanium tetrachloride is reacted with N,N-diethyl-3-methylbutylamine in the presence of a base such as triethylamine. The reaction is carried out at a temperature of around 0-5°C to control the exothermic nature of the reaction.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine.
Analyse Chemischer Reaktionen
N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of germanium dioxide and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride. The reduction process can lead to the formation of germanium hydrides.
Substitution: The compound can undergo substitution reactions where the germanium atom is replaced by other atoms or groups. Common reagents for substitution reactions include halogens and organometallic compounds.
Wissenschaftliche Forschungsanwendungen
N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds. Its unique structure makes it a valuable compound for studying the properties of germanium-containing molecules.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore the potential use of N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine in medical applications, such as drug delivery systems and imaging agents.
Industry: The compound is used in the production of advanced materials, including semiconductors and optoelectronic devices.
Wirkmechanismus
The mechanism of action of N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine involves its interaction with specific molecular targets and pathways. The germanium atom in the compound can form stable complexes with various biomolecules, influencing their structure and function. The compound’s effects on cellular processes are mediated through its ability to modulate the activity of enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine can be compared with other similar compounds, such as:
N,N,N’,N’-Tetramethyl-1,3-propanediamine: This compound has a similar structure but with methyl groups instead of ethyl groups. It is used in various chemical reactions and has different properties compared to N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine.
Tetramethylethylenediamine: Another similar compound with a different backbone structure. It is widely used as a ligand in coordination chemistry and has distinct chemical properties.
The uniqueness of N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine lies in its specific substitution pattern and the presence of germanium, which imparts unique chemical and physical properties to the compound.
Eigenschaften
CAS-Nummer |
91486-06-5 |
|---|---|
Molekularformel |
C18H42GeN2 |
Molekulargewicht |
359.2 g/mol |
IUPAC-Name |
N-[diethylamino-bis(3-methylbutyl)germyl]-N-ethylethanamine |
InChI |
InChI=1S/C18H42GeN2/c1-9-20(10-2)19(15-13-17(5)6,16-14-18(7)8)21(11-3)12-4/h17-18H,9-16H2,1-8H3 |
InChI-Schlüssel |
IKPSBOSQSXVSJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)[Ge](CCC(C)C)(CCC(C)C)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14365947.png)

![Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate](/img/structure/B14365958.png)
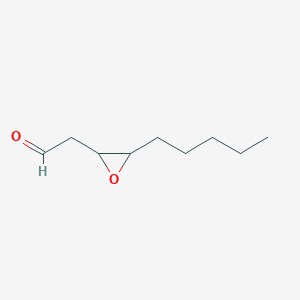
![Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide](/img/structure/B14365966.png)
![N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365974.png)
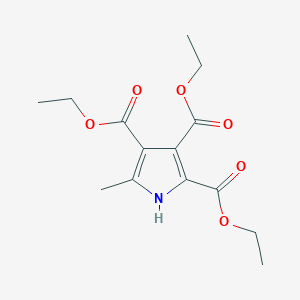
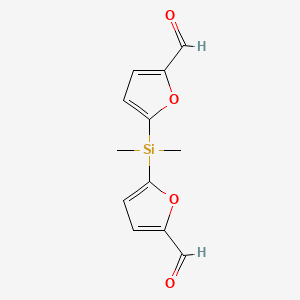


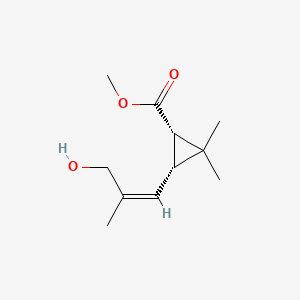
![2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14366025.png)
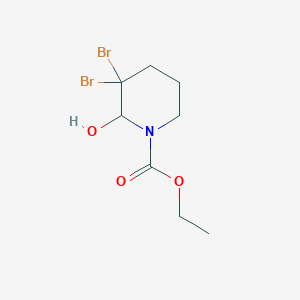
![6,8-Dibromo-1-azaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14366037.png)
